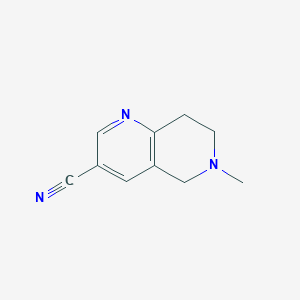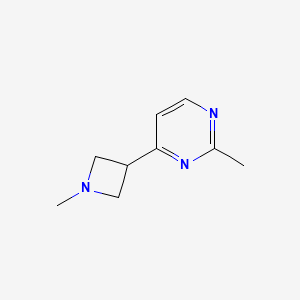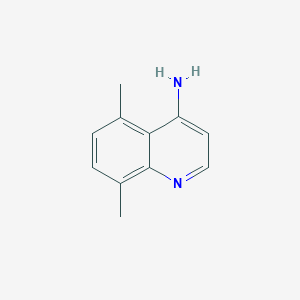![molecular formula C7H5ClN2O B11916972 7-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B11916972.png)
7-Chloro-2-methyloxazolo[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-methyloxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol This compound features a fused ring system consisting of an oxazole and a pyridine ring, with a chlorine atom at the 7th position and a methyl group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyloxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloronicotinic acid with methanol and a dehydrating agent to form the oxazole ring . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to ensure sustainability and cost-effectiveness.
化学反应分析
Types of Reactions
7-Chloro-2-methyloxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions on the ring system.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom, are common and can lead to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated or alkylated compounds.
科学研究应用
7-Chloro-2-methyloxazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 7-Chloro-2-methyloxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
相似化合物的比较
Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar fused ring system but with an imidazole ring instead of an oxazole ring.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a pyrazole ring fused to a pyridine ring.
Uniqueness
7-Chloro-2-methyloxazolo[4,5-c]pyridine is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties
属性
分子式 |
C7H5ClN2O |
|---|---|
分子量 |
168.58 g/mol |
IUPAC 名称 |
7-chloro-2-methyl-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5ClN2O/c1-4-10-6-3-9-2-5(8)7(6)11-4/h2-3H,1H3 |
InChI 键 |
KFBLANAOFDAOOH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CN=CC(=C2O1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B11916902.png)




![6,10-Dioxa-2-azaspiro[4.5]decane-1-thione](/img/structure/B11916928.png)


![2,5-Dimethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11916952.png)



![8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916980.png)

